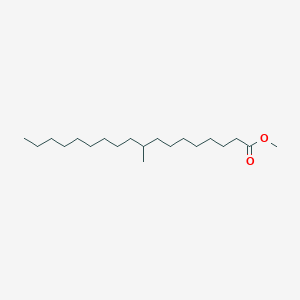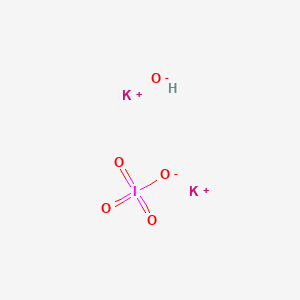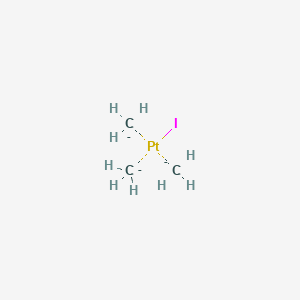
碘化三甲基铂(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodotrimethylplatinum(IV) is an organoplatinum compound with the chemical formula (CH₃)₃PtI. It is a white, air-stable solid that is one of the first σ-alkyl metal complexes reported . This compound is characterized by its iodine and platinum functional groups and is known for its applications in various chemical processes .
科学研究应用
Iodotrimethylplatinum(IV) has several scientific research applications. It is used as a catalyst in organic reactions and is often utilized in the preparation of materials suitable for industrial applications, mainly in electronics as coatings . This compound is also used in chemical and organic intermediates research . Due to its stability and unique properties, iodotrimethylplatinum(IV) is a valuable precursor for forming platinum layers for electronics .
准备方法
Iodotrimethylplatinum(IV) can be synthesized through several methods. One common method involves the reaction of potassium hexachloroplatinate with methylmagnesium iodide . This reaction produces a tetrameric complex with a cubane-type structure, where four octahedral platinum(IV) centers are linked by four iodides as triply bridging ligands . Another method involves the treatment of chloroplatinic acid with excess methylmagnesium iodide, resulting in the formation of a yellow crystalline solid . Additionally, iodotrimethylplatinum(IV) can be formed from ion exchange using potassium iodide, starting from other trimethylplatinum(IV) complexes such as trimethylplatinum nitrate or trimethylplatinum sulfate .
化学反应分析
Iodotrimethylplatinum(IV) undergoes various types of chemical reactions, including substitution and reduction reactions. It is often utilized as a precursor en route to the synthesis of other organoplatinum compounds, such as hydrosilylation catalysts . Common reagents used in these reactions include methylmagnesium iodide and potassium iodide . The major products formed from these reactions are typically other organoplatinum complexes with different functional groups .
作用机制
The mechanism of action of iodotrimethylplatinum(IV) in organometallic chemistry involves the coordination of the platinum atom with the organic ligands, leading to the formation of new compounds with unique properties . The platinum atom acts as a central metal, coordinating with the methyl and iodine ligands to form a stable complex . This coordination allows for various chemical transformations and reactions to occur, making iodotrimethylplatinum(IV) a versatile compound in synthetic chemistry .
相似化合物的比较
Iodotrimethylplatinum(IV) can be compared with other similar organoplatinum compounds, such as trimethylplatinum fluoride, trimethylplatinum bromide, and trimethylplatinum chloride . These compounds also exist as tetramers, forming cubane clusters with similar structural properties . iodotrimethylplatinum(IV) is unique due to its specific iodine functional group, which imparts distinct reactivity and stability characteristics . The average platinum-iodine bond distance and the nearly cubic geometry of the tetramer unit further distinguish iodotrimethylplatinum(IV) from its analogues .
属性
IUPAC Name |
carbanide;iodoplatinum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSQPOLLUOLHHF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].I[Pt] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IPt-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473900 |
Source


|
| Record name | Iodotrimethylplatinum(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-93-3 |
Source


|
| Record name | Iodotrimethylplatinum(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the solution behavior of Iodotrimethylplatinum(IV) when complexed with pyridines?
A1: Iodotrimethylplatinum(IV) exhibits interesting solution behavior when combined with substituted pyridines. Research indicates that while the complex formed with 4-dimethylaminopyridine (4-DMAP) remains monomeric in chloroform solution, complexes with 3-bromopyridine (3-BrPy) and 4-cyanopyridine (4-CNPy) demonstrate a tendency to dissociate and form dimeric structures. [] The extent of dissociation varies depending on the specific pyridine substituent. Crystal structure analysis of the 4-DMAP and 3-BrPy complexes provided insights into the binding modes of these mononuclear trimethylplatinum(IV) pyridine complexes. []
Q2: Can Iodotrimethylplatinum(IV) form stable complexes with ligands other than pyridines?
A2: Yes, research has shown that Iodotrimethylplatinum(IV) can form stable complexes with other ligands, such as poly(methimazolyl)borates. [] For instance, reacting Iodotrimethylplatinum(IV) with sodium salts of [HB(mt)3]- or [H2B(mt)2]- (where mt = methimazolyl) yields the corresponding octahedral organometallic complexes. [] These complexes display remarkable stability against reductive methane elimination, representing the first successful isolation of platinum poly(methimazolyl)borate complexes. Interestingly, [PtMe3{H2B(mt)2}] can further react with [PtMe3I]4, leading to the formation of [Me3Pt{μ-H2B(mt)2}PtMe3I], a novel sulfur-bridged dinuclear complex. []
Q3: What spectroscopic techniques are useful for characterizing Iodotrimethylplatinum(IV) and its complexes?
A4: Vibrational spectroscopy, particularly infrared and Raman spectroscopy, has been employed to study the structural features of Iodotrimethylplatinum(IV) and its halogen analogues. [] These techniques provide valuable information about the vibrational modes of the molecules, which can be correlated to specific structural features and bonding characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, is particularly useful for analyzing Iodotrimethylplatinum(IV) complexes in solution. [] This technique helps determine the presence of different species in solution, including monomeric and dimeric forms, and provides insights into their dynamic behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
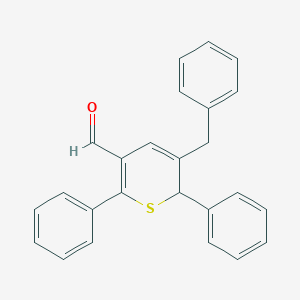
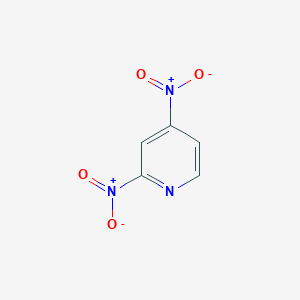
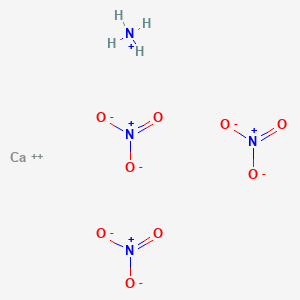
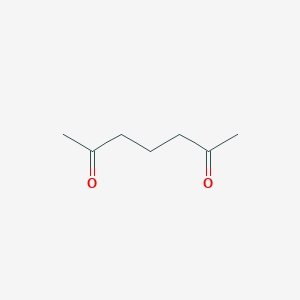
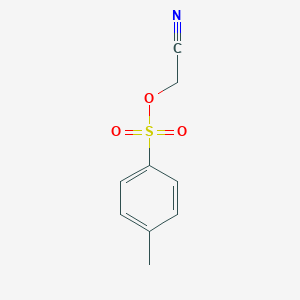
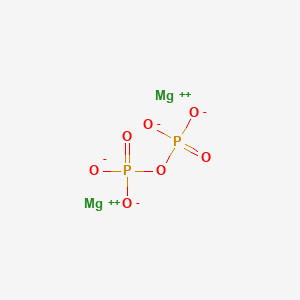
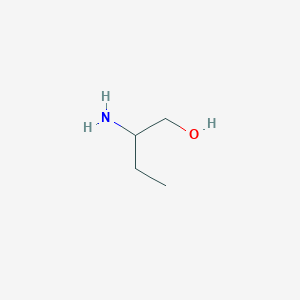
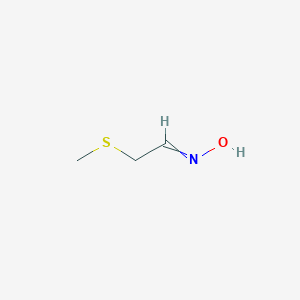
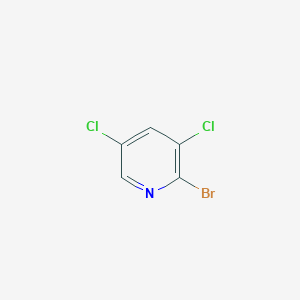
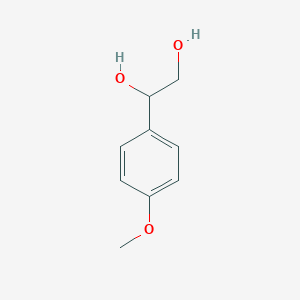
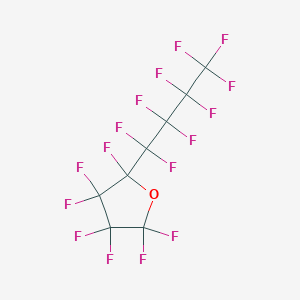
![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
